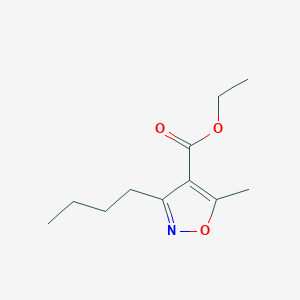

3-Butil-5-metil-isoxazol-4-carboxilato de etilo

Descripción general

Descripción

“3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester” is a chemical compound that is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole . It is also an intermediate for the synthesis of Leflunomide .

Synthesis Analysis

The synthesis of isoxazoles often involves metal-free synthetic routes . A method to synthesize 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives has been reported . Another synthesis method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .Aplicaciones Científicas De Investigación

Descubrimiento y Desarrollo de Fármacos

Las isoxazoles, como el 3-Butil-5-metil-isoxazol-4-carboxilato de etilo, son una clase de compuestos que se han identificado como un andamiaje privilegiado en el descubrimiento de fármacos . Se encuentran comúnmente en muchos fármacos disponibles comercialmente y son importantes debido a su capacidad para unirse a objetivos biológicos en función de su diversidad química. El desarrollo de métodos sintéticos robustos para estas moléculas heterocíclicas acelera los programas de descubrimiento de fármacos.

Síntesis de Agentes Anticancerígenos

El anillo de isoxazol a menudo se incorpora a moléculas diseñadas para propiedades anticancerígenas. La investigación ha demostrado que las isoxazoles se pueden utilizar en enfoques de síntesis orientada a la diversidad para crear nuevos fármacos anticancerígenos . La versatilidad del andamiaje de isoxazol permite la generación de compuestos con posible eficacia contra varios tipos de cáncer.

Nanocatálisis

Los derivados de isoxazol se utilizan en nanocatálisis, que implica el uso de nanomateriales como catalizadores en reacciones químicas . Las propiedades únicas de las isoxazoles pueden mejorar la eficiencia catalítica y la selectividad de estos nanomateriales, lo que lleva a procesos más ecológicos y rentables.

Aplicaciones de Detección

La estructura química de las isoxazoles las hace adecuadas para su uso en aplicaciones de detección . Se pueden diseñar para reaccionar con analitos específicos, lo que lleva a un cambio detectable que se puede utilizar para la identificación y cuantificación de varias sustancias.

Síntesis de Soporte Sólido

Los derivados de isoxazol se utilizan en la síntesis de soporte sólido, que es una técnica utilizada en la química combinatoria para generar grandes bibliotecas de compuestos . Este método es particularmente útil para la síntesis rápida de diversas entidades moleculares que se pueden evaluar para la actividad biológica.

Intermediarios de Medicamentos Analépticos

Los compuestos de isoxazol se han utilizado como intermediarios en la síntesis de medicamentos analépticos, que son estimulantes del sistema nervioso central . Estos medicamentos se pueden usar para tratar afecciones como la depresión respiratoria y la narcolepsia.

Mecanismo De Acción

Isoxazole

is a heterocyclic system containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It is an important scaffold found in various bioactive compounds. The indole nucleus, which is also relevant to our discussion, is another aromatic heterocyclic system with diverse biological applications .

Now, let’s address each of the requested points:

Análisis Bioquímico

Biochemical Properties

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity .

Cellular Effects

The effects of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in inflammatory responses, leading to changes in the production of cytokines and other signaling molecules. Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding often involves interactions with the active site or allosteric sites of the target molecule, resulting in conformational changes that affect its function. Furthermore, this compound can influence gene expression by modulating transcription factors or other regulatory proteins, thereby altering the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity over time. Additionally, long-term exposure to this compound may result in adaptive changes in cellular function, such as alterations in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester can vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or metabolic modulation. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell .

Transport and Distribution

The transport and distribution of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester within cells and tissues are critical for its activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its overall activity and function .

Subcellular Localization

The subcellular localization of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester is essential for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .

Propiedades

IUPAC Name |

ethyl 3-butyl-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-4-6-7-9-10(8(3)15-12-9)11(13)14-5-2/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGNSGNBQCREJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NOC(=C1C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)

![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)

![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)